molecular formula C7H6F3NO2S B13472604 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B13472604
M. Wt: 225.19 g/mol
InChI Key: YPTMOXSTOSHCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide is a chemical compound that features a benzene ring substituted with difluoromethyl, fluorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide typically involves the introduction of the difluoromethyl group onto a benzene ring, followed by the addition of the sulfonamide group. One common method involves the use of difluorocarbene reagents for the difluoromethylation process. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the benzene ring. The sulfonamide group can then be introduced through sulfonylation reactions using sulfonyl chlorides and amines .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing hydroxyl or amine groups to enhance lipophilicity and metabolic stability.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to biological targets. The sulfonamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-fluorobenzene-1-sulfonamide
  • 4-(Difluoromethyl)-2-chlorobenzene-1-sulfonamide
  • 4-(Difluoromethyl)-2-bromobenzene-1-sulfonamide

Uniqueness

4-(Difluoromethyl)-2-fluorobenzene-1-sulfonamide is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group provides potential interactions with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

4-(difluoromethyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,7H,(H2,11,12,13)

InChI Key

YPTMOXSTOSHCAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.